o-Cresol

Catalog No.
S538257
CAS No.
95-48-7
M.F
C7H8O
C7H8O
CH3C6H4OH
M. Wt
108.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
o-Cresol

CAS Number

95-48-7

Product Name

o-Cresol

IUPAC Name

2-methylphenol

Molecular Formula

C7H8O
C7H8O
CH3C6H4OH

Molecular Weight

108.14 g/mol

InChI

InChI=1S/C7H8O/c1-6-4-2-3-5-7(6)8/h2-5,8H,1H3

InChI Key

QWVGKYWNOKOFNN-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1O

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
In water, 2.59X10+4 mg/L at 25 °C
Soluble in about 40 parts water.
Miscible with ethanol, chloroform and ether. Soluble in solution of the fixed alkali hydroxides.
Miscible with acetone, benzene and carbon tetrachloride
Soluble in vegetable oils
25.9 mg/mL at 25 °C
Solubility in water, g/100ml at 25 °C: 2.5 (moderate)
soluble in water
very soluble (in ethanol)
2%

Synonyms

2-cresol, 2-cresol, ammonium salt, 2-cresol, potassium salt, 2-cresol, sodium salt, 2-methylphenol, o-cresol, ortho-cresol

Canonical SMILES

CC1=CC=CC=C1O

Description

The exact mass of the compound o-Cresol is 108.0575 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 66° f (ntp, 1992)0.24 m25.9 mg/ml at 25 °cin water, 2.59x10+4 mg/l at 25 °csoluble in about 40 parts water.miscible with ethanol, chloroform and ether. soluble in solution of the fixed alkali hydroxides.miscible with acetone, benzene and carbon tetrachloridesoluble in vegetable oils25.9 mg/ml at 25 °csolubility in water, g/100ml at 25 °c: 2.5 (moderate)soluble in watervery soluble (in ethanol)2%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36809. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Cresols - Supplementary Records. It belongs to the ontological category of cresol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
  • Biodegradation

    A significant area of research focuses on the ability of microorganisms to break down o-Cresol. Studies investigate the effectiveness of various bacteria and algae in degrading o-Cresol, particularly those found in industrial wastewaters. Understanding these processes is crucial for developing bioremediation strategies to remove o-Cresol from contaminated environments. For instance, research has shown that microalgae like Selenastrum capricornutum can efficiently degrade o-Cresol, especially at neutral pH conditions [].

  • Environmental Fate

    Researchers are interested in understanding the behavior of o-Cresol in the environment. This includes studying its transport in soil and water, its interaction with other pollutants, and its transformation due to environmental factors like sunlight or temperature. One study investigated the impact of pH on the degradation of o-Cresol by microalgae. The research found that a neutral pH level (around 7) provided the most favorable conditions for degradation [].

  • Atmospheric Chemistry

    o-Cresol is a component of atmospheric aerosols and can contribute to smog formation. Scientific studies explore the chemical reactions of o-Cresol in the atmosphere, particularly its oxidation by hydroxyl radicals (OH). These reactions lead to the formation of various oxygenated compounds, some of which can contribute to secondary organic aerosol formation [].

o-Cresol, also known as ortho-cresol or 2-methylphenol, is an organic compound with the molecular formula C7H8O\text{C}_7\text{H}_8\text{O} and a CAS number of 95-48-7. It is a colorless to yellowish liquid with a characteristic phenolic odor, primarily derived from coal tar and petroleum residues. o-Cresol is one of three isomeric cresols, the others being m-cresol (meta-cresol) and p-cresol (para-cresol). This compound is notable for its presence in natural sources such as castoreum from beavers and in tobacco smoke .

o-Cresol is a toxic compound and can be harmful if swallowed, inhaled, or absorbed through the skin [, ]. It causes severe skin burns, eye damage, and irritation of the respiratory system [, ]. Exposure to high levels can be fatal []. o-Cresol is also flammable and can be a fire hazard [].

Due to its hydroxyl group (-OH) attached to the aromatic ring. Key reactions include:

  • Methylation: o-Cresol can be methylated using methanol to produce more complex phenolic compounds. The reaction can be catalyzed by metal oxides:
    C6H5OH+CH3OHCH3C6H4OH+H2O\text{C}_6\text{H}_5\text{OH}+\text{CH}_3\text{OH}\rightarrow \text{CH}_3\text{C}_6\text{H}_4\text{OH}+\text{H}_2\text{O}
  • Nitration: The introduction of nitro groups can yield dinitrocresol, which is used as a herbicide.
  • Chlorination and Etherification: These reactions produce herbicides such as 2-methyl-4-chlorophenoxyacetic acid (MCPA) and other derivatives .

o-Cresol exhibits significant biological activity, particularly as a skin irritant and potential toxic agent. It is known to cause burns upon contact with skin and can lead to serious health effects if ingested or inhaled. Acute exposure may result in symptoms such as:

  • Nausea and vomiting
  • Abdominal pain
  • Headaches
  • Respiratory distress

Chronic exposure may lead to central nervous system effects, including weakness, dizziness, and even seizures. Despite its toxicity, o-cresol has been utilized in pharmaceuticals, particularly in the synthesis of muscle relaxants like mephenesin .

The synthesis of o-cresol can be achieved through several methods:

  • Methylation of Phenol: This is the most common industrial method, where phenol reacts with methanol under catalytic conditions.
  • Extraction from Coal Tar: o-Cresol can be isolated from coal tar, a byproduct of coal carbonization.
  • Oxidative Decarboxylation of Salicylic Acid: This method involves the removal of carbon dioxide from salicylic acid to yield o-cresol.
  • Hydrolysis of 2-Chlorotoluene: This process converts chlorinated derivatives into o-cresol through hydrolysis .

o-Cresol serves various industrial applications:

  • Precursor for Herbicides: It is primarily used to synthesize herbicides such as MCPA and dinitrocresol.
  • Pharmaceuticals: It acts as an intermediate in the production of muscle relaxants and other pharmaceutical compounds.
  • Chemical Manufacturing: o-Cresol is involved in producing disinfectants and antiseptics due to its antimicrobial properties .

Research on o-cresol interactions highlights its reactivity with various substances:

  • It reacts violently with strong oxidizing agents, which poses risks during handling.
  • Studies have shown that o-cresol can interact with nitrogen oxides, leading to the formation of nitrated phenolic compounds in environmental contexts .

o-Cresol belongs to a family of cresols that share similar structural characteristics but differ in their chemical properties and applications. Here are some comparable compounds:

CompoundStructureUnique Features
m-CresolMeta positionUsed in disinfectants; less toxic than o-cresol
p-CresolPara positionCommonly used as an antiseptic; more stable than o-cresol
PhenolNo methyl groupWidely used as a precursor for plastics; less volatile than cresols

o-Cresol's unique positioning on the aromatic ring contributes to its distinct chemical behavior and applications compared to its isomers .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

O-cresol appears as colorless or yellow to brown-yellow or pinkish colored liquid with a phenol-like odor. Toxic by ingestion and/or skin absorption. May have a flash point between 100 and 199 °F. Causes burns to skin, eyes and mucous membranes. Insoluble in water.
Liquid
Liquid; Other Solid
Solid or liquid with a phenolic odor; Darkens with age and exposure to light and air; mp = 30 deg C; [Merck Index] Colorless solid; [ICSC] Colorless, yellow to yellowish-brown, or pink liquid; [CAMEO] White powder; [Sigma-Aldrich MSDS]
Solid
COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. TURNS DARK ON EXPOSURE TO AIR AND LIGHT.
Colourless to pale brown crystals
White crystals with a sweet, tarry odor. [Note: A liquid above 88 °F.]

Color/Form

Crystals in liquid becoming dark with age and exposure to light and air
White crystals [Note: A liquid above 88 degrees F]
Colorless, yellowish, or pinkish crystals

XLogP3

2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

108.057514874 g/mol

Monoisotopic Mass

108.057514874 g/mol

Boiling Point

376 °F at 760 mmHg (EPA, 1998)
191.0 °C
191.00 to 192.00 °C. @ 760.00 mm Hg
191 °C
376 °F

Flash Point

177.8 to 181.4 °F (EPA, 1998)
81.0 °C (177.8 °F) - closed cup
178 °F (81 °C) (Closed cup)
81 °C c.c.
178 °F

Heavy Atom Count

8

Vapor Density

3.72 (EPA, 1998) - Heavier than air; will sink (Relative to Air)
3.72 (Air = 1)
Relative vapor density (air = 1): 3.7

Density

1.047 at 68 °F (EPA, 1998) - Denser than water; will sink
1.047 at 20 °C/4 °C
Density of saturated air at 25 °C = 1.00089 (Air = 1)[
1.05 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
1.041-1.046
1.05

LogP

1.95 (LogP)
1.95
log Kow = 1.95

Odor

Phenolic odor
Sweet, tarry odo

Odor Threshold

Odor Threshold Low: 0.26 [mmHg]
Odor Threshold High: 0.65 [mmHg]
Odor threshold low (detection) and high (recognition) from CHRIS
5 ppm

Appearance

Solid powder

Melting Point

88 °F (EPA, 1998)
31.0 °C
29.8 °C
31 °C
88 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YW84DH5I7U

Related CAS

25134-02-5
3235-09-4 (potassium salt)
4549-72-8 (hydrochloride salt)
67674-51-5 (ammonium salt)

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 9 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 4 of 9 companies with hazard statement code(s):;
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

MEDICATION (VET): Local antiseptic, parasiticide, disinfectant; has been used as an intestinal antiseptic.
Disinfectant
Cresol is a well-known environmental pollutant, toluene metabolite, uremic toxicant and accidental poisoning product. Formocresol, a preparation of formalin and cresol, is also used as a root canal medicament and for pulpotomy of primary teeth. However, little is known about its effect on cardiovascular system. In this study, m-cresol inhibited the AA-induced platelet aggregation by 43-97% at concentrations ranging from 0.25 to 1 mM. Collagen-induced platelet aggregation was also inhibited by 0.25-1 mM of m-cresol by 47-98%. Accordingly, o-cresol (0.1-0.5 mM) also inhibited the AA-induced platelet aggregation by 46-96% and the collagen-induced platelet aggregation by 35-88% at concentrations of 0.1-1 mM. AA- and collagen-induced platelet thromboxane B(2) (TXB(2)) production was inhibited by even 0.1 mM of m-cresol with 88 and 54% of inhibition, respectively. The o-cresol (0.1 mM) also inhibited the AA- and collagen-induced platelet TXB(2) production with 91 and 97% respectively. Although m- and o-cresol (<1 mM) showed little effect on thrombin-induced platelet aggregation, they effectively inhibited the thrombin-induced platelet TXB(2) production. The m-cresol (2 and 5 mM) inhibited the COX-1 activity by 55-99%, but showed little effect on COX-2 enzyme activity. Moreover, o-cresol (0.5 and 1 mM) inhibited the COX-1 activity by 40-95%. COX-2 enzyme activity was inhibited by 68% at a concentration of 5 mM o-cresol. These results indicate that acute cresol-poisoning, direct root canal medication with formocresol or long-term occupational exposure to cresol and toluene may potentially suppress blood clot formation and lead to tissue hemorrhage via inhibition of platelet aggregation, TXB(2) production and COX enzyme activity.

Vapor Pressure

1 mmHg at 100.76 °F (EPA, 1998)
0.29 [mmHg]
0.18 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 33
(77 °F): 0.29 mmHg

Pictograms

Irritant

Irritant

Other CAS

95-48-7
1319-77-3
25053-96-7

Absorption Distribution and Excretion

... o-Cresol (in water) /was administered/ to rabbits by gavage. The extent of sulfate conjugation was determined before and after a 290 mg/kg o-Cresol dose. Twenty-two percent of the o-Cresol was excreted as the sulfate conjugate.
... o-Cresol (in NaHCO2) /was administered/ to rabbits by gavage. Urinary metabolites were evaluated after administration of 500 mg of o-Cresol. Fifteen percent of the dose was excreted as ethereal sulfate, 72% as ether glucuronide, 1% as free cresol, and about 3% as 2,5-dihydroxytoluene.
Cresols are slightly more corrosive /to the skin or eyes/ than phenol, but systemic effects may be a little milder because of slower absorption.
A subcutaneous dose of 7.2 to 10.0 mg o-Cresol /was administered/ to guinea pigs. About 38% of the dose was excreted unchanged via urine.
... A cross-sectional study on 100 workers indicated that the biological threshold for o-cresol:creatinine ratio reference value of <1 mg/g could presently be used as a reference for non-industrial human exposure while the <2 mg/g rate is for worker exposure in an industrial environment at a coal combustion plant.

Metabolism Metabolites

The o- ... cresols are ring-hydroxylated to a small extent ... 2,5-Dihydroxytoluene has been isolated from the urine of rabbits fed o- ... cresol ...
o-Cresol yields o-cresyl-beta-d-glucuronide, o-cresyl sulfate, methylquinol, o-methylanisole, & 3-methylcatechol in rabbits. o-Cresol yields o-cresol sulfate and o-methylanisole in rats. o-Cresol yields o-methylanisole in guinea pigs & mice. /From Table/
Ten healthy men were exposed to approximately 200 ppm toluene for 4 hr. Urinary o-cresol concentration was 1.603 mg/L at the end of the exposure, 1.400 mg/L 4 hr after exposure, and 0.495 mg/l 20 hr after exposure.
In two workers admitted to hospital because of coma due to accidental occupational exposure to mixture of solvents, the level of toluene was respectively 823-1122 ug/L in blood & 53-38 ug/L in alveolar air on second day (36 hr after exposure). On fifth day (112 hr after exposure) the toluene level was 120-45 ug/L in blood & 3-1 ug/L in alveolar air. Urinary excretion of o-cresol, calculated as a toluene equivalent, was 0.8-0.9 mg on second day & 1.7 to 1.6 mg on third day. Urinary hippuric acid, as a toluene equivalent, was 1.7 to 1.4 g on second day & 1.3 to 0.7 g on third day.
For more Metabolism/Metabolites (Complete) data for o-CRESOL (15 total), please visit the HSDB record page.
O-Cresol is a known human metabolite of toluene.
Cresols can be absorbed following inhalation, oral, and dermal exposure. Once in the body they can distribute rapidly into many organs and tissues. Cresols undergo oxidative metabolism in the liver and are rapidly eliminated, mostly in the urine, as sulfate or glucuronide conjugates. The activation of cresols by oxidation involves tyrosinase and thyroid peroxidase, forming a reactive quinone methide. Experiments with recombinant P-450s demonstrated cresol metabolism was mediated by several P-450s including CYP2D6, 2C19, 1A2, 1A1, and 2E1. (L528, A197, L529, A198)

Wikipedia

O-Cresol

Biological Half Life

0.30 Days

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Hazard Classes and Categories -> Carcinogens, Flammable - 2nd degree
Cosmetics -> Antimicrobial

Methods of Manufacturing

... Produced synthetically by the gas phase alkylation of phenol with methanol using modified alumina catalysis or it may be recovered from naturally occurring petroleum streams and coal tars. Most is produced synthetically. Reaction of phenol with methanol using modified zeolite catalysts is a concerted dehydration of the methanol and alkylation of the aromatic ring.
Most nonsynthetic cresol used in industry is derived from petroleum or coal tar acids ... Coal tar acids are obtained from coke oven by-products, gas-retort oven tars and distilled tar by-products. The initial fractionation of petroleum or coal tar acids yields a phenolic mixture composed mainly of cresol, phenol, and xylenols. Pure o-cresol can be obtained by further distillation of this mixture ...
o-Cresol is a 2-methyl derivative of phenol and is prepared from o-toluic acid or obtained from coal tar or petroleum. Crude cresol is obtained by distilling "gray phenic acid" at a temperature of 180 to 201 °C. o-Cresol may be separated from the crude or purified mixture by repeated fractional distillation in vacuo. It can also be prepared synthetically by diazotization of the specific toluidine, or by fusion of the corresponding toluenesulfonic acid with sodium hydroxide.
Byproduct of naphtha cracking recovered from the spent caustic liquor used to wash petroleum distillates & isolated by fractional distillation as mixed cresols or as higher purity grades.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Wholesale and Retail Trade
Synthetic Rubber Manufacturing
Plastics Material and Resin Manufacturing
All Other Basic Organic Chemical Manufacturing
All other Petroleum and Coal Products Manufacturing
Paint and Coating Manufacturing
All Other Chemical Product and Preparation Manufacturing
Petroleum Refineries
Oil and Gas Drilling, Extraction, and Support activities
Plastics Material and Resin Manufacturing
Phenol, 2-methyl-: ACTIVE
Phenol, methyl-: ACTIVE
Inert pesticide ingredient, Approved for Nonfood Use Only

Analytic Laboratory Methods

Method: OSHA 32; Procedure: high performance liquid chromatography with ultraviolet detection; Analyte: cresol (all isomers); Matrix: air; Detection Limit: 0.046 mg/cu m (0.01 ppm).
Method: NIOSH 2546, Issue 1; Procedure: gas chromatography with flame ionization detector; Analyte: cresol (all isomers); Matrix: air; Detection Limit: 1 to 3 ug per sample.
Method: NIOSH 2549, Issue 1; Procedure: thermal desorption, gas chromatography/mass spectrometry; Analyte: o-cresol; Matrix: air; Detection Limit: 100 nanogram per tube or less.
Method: EPA-NERL 528; Procedure: gas chromatography/mass spectrometry; Analyte: o-cresol; Matrix: finished drinking water; Detection Limit: 0.026 ug/L.
For more Analytic Laboratory Methods (Complete) data for o-CRESOL (15 total), please visit the HSDB record page.

Clinical Laboratory Methods

Gas chromatographic determination of o-cresol in urine is discussed.
The concentrations of phenol and cresol in alkaline solutions were determined quantitatively using a colorimetric procedure. When reacted with Folin-Denis reagent, the compounds yielded distinct colors whose intensities could be measured. The concentration of the cresol isomers was determined as total cresol. This method has been applied to analysis of cresol and phenol in biologic fluids, such as blood and urine. /Cresols/
Analytical methods for determining cresols in biological materials.[Table#3618]

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Air and light sensitive. Keep in a dry place.
Avoid loading together with explosives, oxidizing materials and organic peroxides.
Protect from light.
Store in a cool, dry, well ventilated location. Separate from oxidizing materials.
For more Storage Conditions (Complete) data for o-CRESOL (6 total), please visit the HSDB record page.

Interactions

Effect of ethanol, cimetidine, and propranolol on toluene metabolism in humans /is discussed/. ... The results indicate that ethanol may prolong the time interval in which toluene is retained in the human body in persons simultaneously exposed to ethanol and toluene. When using o-cresol or hippuric acid in biological monitoring of persons occupationally exposed to toluene, the consumption of ethanol should be considered.

Stability Shelf Life

Stable under recommended storage conditions.
Crystals or liquid darken with exposure to air and light.

Dates

Modify: 2023-08-15

O-cresol Concentration Online Measurement Based On Near Infrared Spectroscopy Via Partial Least Square Regression

Zihao Chen, Niannian Zheng, Xiaoli Luan, Fei Liu
PMID: 31762445   DOI: 10.3791/59077

Abstract

Unlike macroscopic process variables, near-infrared spectroscopy provides process information at the molecular level and can significantly improve the prediction of the components in industrial processes. The ability to record spectra for solid and liquid samples without any pretreatment is advantageous and the method is widely used. However, the disadvantages of analyzing high-dimensional near-infrared spectral data include information redundancy and multicollinearity of the spectral data. Thus, we propose to use partial least squares regression method, which has traditionally been used to reduce the data dimensionality and eliminate the collinearity between the original features. We implement the method for predicting the o-cresol concentration during the production of polyphenylene ether. The proposed approach offers the following advantages over component regression prediction methods: 1) partial least squares regression solves the multicollinearity problem of the independent variables and effectively avoids overfitting, which occurs in a regression analysis due to the high correlation between the independent variables; 2) the use of the near-infrared spectra results in high accuracy because it is a non-destructive and non-polluting method to obtain information at microscopic and molecular scales.


Fabrication of boron-doped diamond films electrode for efficient electrocatalytic degradation of cresols

Xiangdong Tan, Lei Ma, Peiwei Han, Huangzhao Wei, Qiuping Wei, Chenglin Sun
PMID: 31918097   DOI: 10.1016/j.chemosphere.2019.125786

Abstract

The choice of anode materials has a significant influence on the electrocatalytic degradation of organics. Accordingly, the electrocatalytic activity of several active anodes (Ti/Ru-Ir, Ti/Ir-Ta, Ti/Pt) and non-active anodes (Ti/PbO
, Ti/SnO
, Si/BDD (boron-doped diamond)) was compared by electrocatalytic degradation of m-cresol. The results indicated Si/BDD electrode had the strongest mineralization ability and the lowest energy consumption. And the order of the activity of m-cresol degradation was as follows: Si/BDD > Ti/SnO
>Ti/PbO
>Ti/Pt > Ti/Ir-Ta > Ti/Ru-Ir. Also their intermediate products were compared. The effects of experimental parameters on electrocatalytic degradation of m-cresol with Si/BDD electrode showed m-cresol conversion was affected slightly by the electrode spacing and electrolyte concentration, but affected greatly by the temperature and current density. And smaller electrode spacing and current density, higher electrolyte concentration and temperature were beneficial to reduce energy consumption. Their degradation processes were all accord with the pseudo-first-order reaction kinetics completely. In addition, the results of electrocatalytic degradation of m, o, p-cresol indicated there was almost no significant difference on conversion rate between cresols isomers with the current density of 30 mA cm
. However, the influence of group position was shown when the current density was reduced to 10 mA cm
and cresols conversion followed the sequence of m-cresol ≈ o-cresol > p-cresol.


RIFM fragrance ingredient safety assessment, o-cresol, CAS Registry Number 95-48-7

A M Api, D Belsito, S Biserta, D Botelho, M Bruze, G A Burton Jr, J Buschmann, M A Cancellieri, M L Dagli, M Date, W Dekant, C Deodhar, A D Fryer, S Gadhia, L Jones, K Joshi, M Kumar, A Lapczynski, M Lavelle, I Lee, D C Liebler, H Moustakas, M Na, T M Penning, G Ritacco, J Romine, N Sadekar, T W Schultz, D Selechnik, F Siddiqi, I G Sipes, G Sullivan, Y Thakkar, Y Tokura
PMID: 33727179   DOI: 10.1016/j.fct.2021.112112

Abstract




Catalytic degradation of O-cresol using H

Hayat Herbache, Amina Ramdani, Zoubida Taleb, Ramiro Ruiz-Rosas, Safia Taleb, Emilia Morallón, Laurence Pirault-Roy, Noreddine Ghaffour
PMID: 30735300   DOI: 10.1002/wer.1022

Abstract

Clay material is used as a catalyst to degrade an organic pollutant. This study focused on the O-cresol oxidative degradation in aqueous solution by adding H
O
and Mont-Na. The catalytic tests showed a high catalytic activity of Mont-Na, which made it possible to achieve more than 84.6% conversion after 90 min of reaction time at 55°C in 23.2 mM H
O
. The pH value was found to be negatively correlated with the degradation rate of O-cresol. UV-Vis spectrophotometry revealed that the increase of degradation rate at low pH is related to the formation of 2-methylbenzoquinone as intermediate product. In addition, the content of iron in Mont-Na decreased after the catalytic test, bringing further evidence about the O-cresol catalytic oxidation. The mineralization of O-cresol is also confirmed by the different methods of characterization of Mont-Na after the catalytic oxidation test. The effect of the O-cresol oxidation catalyzed by natural clay is significant. PRACTITIONER POINTS: Algerian Montmorillonite-Na is used as a catalyst to degrade an organic pollutant: O-cresol. It shows a great potential for catalyst properties in the presence of the oxidizing reagent H
O
. It proved to be an effective means for the degradation of O-cresol contained in wastewaters.


Identification of saturated and unsaturated 1-methoxyalkanes from the Thai millipede Orthomorpha communis as potential "Raincoat Compounds"

Aem Nuylert, Yasumasa Kuwahara, Tipparat Hongpattarakere, Yasuhisa Asano
PMID: 30082895   DOI: 10.1038/s41598-018-30156-8

Abstract

Mixtures of saturated and unsaturated 1-methoxyalkanes (alkyl methyl ethers, representing more than 45.4% of the millipede hexane extracts) were newly identified from the Thai polydesmid millipede, Orthomorpha communis, in addition to well-known polydesmid defense allomones (benzaldehyde, benzoyl cyanide, benzoic acid, mandelonitrile, and mandelonitrile benzoate) and phenolics (phenol, o- and p-cresol, 2-methoxyphenol, 2-methoxy-5-methylphenol and 3-methoxy-4-methylphenol). The major compound was 1-methoxy-n-hexadecane (32.9%), and the mixture might function as "raincoat compounds" for the species to keep off water penetration and also to prevent desiccation.


In vitro nuclear receptor inhibition and cytotoxicity of hydraulic fracturing chemicals and their binary mixtures

Peter A Bain, Anu Kumar
PMID: 29433907   DOI: 10.1016/j.chemosphere.2017.12.057

Abstract

The widespread use of hydraulic fracturing (HF) in oil and gas extraction operations has led to concern over environmental risks posed by chemicals used in HF fluids. Here we employed a suite of stable luciferase reporter gene assays to investigate the potential for selected HF chemicals or geogenics to activate or antagonise nuclear receptor signalling. We screened three biocides (bronopol [BP], glutaraldehyde [GA], and tetrakis(hydroxymethyl)phosphonium sulfate [THPS]), a surfactant (2-butoxyethanol), a friction reducer (polyacrylamide), and a coal seam geogenic (o-cresol) for their potential to act as agonists or antagonists of the estrogen receptor, androgen receptor, progesterone receptor (PR), glucocorticoid receptor or peroxisome proliferator-activated receptor gamma (PPARγ). None of the chemicals induced luciferase activity in any of assays used in the study. In antagonistic mode, BP, GA and THPS caused reductions in luciferase activity in the reporter assays at higher concentrations (50-100 μM), while at low concentrations (2-10 μM) GA and THPS enhanced luciferase activity in some assays relative to controls. None of the other tested chemicals exhibited antagonism in the selected assays. In most cases, altered receptor signalling only occurred at concentrations exhibiting cytotoxicity. However, PPARγ activity, and to a lesser extent PR activity, were inhibited by THPS at sub-cytotoxic concentrations. The majority of binary combinations tested exhibited significantly less-than-additive cytotoxicity, and none of the combinations exhibited synergistic cytotoxicity. In summary, the results of the present study indicate that the selected chemicals are not likely to function as direct agonists of the nuclear receptors tested, and only one chemical, THPS was an apparent partial antagonist of two nuclear receptors.


Biochemical and microbiological activity of soil contaminated with o-cresol and biostimulated with Perna canaliculus mussel meal

Magdalena Zaborowska, Jan Kucharski, Jadwiga Wyszkowska
PMID: 30242485   DOI: 10.1007/s10661-018-6979-6

Abstract

The choice of the study subject was a consequence of the growing interest in volatile organic compounds which are strongly dispersed in the environment. The knowledge of o-cresol's capability for being broken down by bacteria should be supplemented by studies aimed at determining the biochemical and microbiological activity of soils. o-Cresol was applied at the following rates: 0, 0.1, 1, 10, and 50 mg of o-cresol kg
d.m. of soil to determine its effect on the biological properties of soil. The activity of dehydrogenases, catalase, urease, acid phosphatase, alkaline phosphatase, arylsulfatase, and β-glucosidase, the eight groups of microorganism counts, was determined in soil samples after 45 days and the barley yield was determined. Preventive biostimulation with Perna canaliculus mussel meal, illustrated by means of the index of fertility (IF), was conducted in order to eliminate the adverse effect of o-cresol. The soil and crop resistance index (RS) was used to illustrate the response of barley, and R:S-the rhizosphere effect index was used to determine the effect of the crop on the enzymatic activity of soil. o-Cresol had a beneficial effect on the biological activity of soil at an acceptable rate of 0.1 and 1 mg kg
d.m. of soil, and it became its inhibitor after being applied at 10 and 50 mg kg
d.m. of soil, which also brought about a decrease in the resistance of spring barley. Dehydrogenases are the most sensitive, and catalase is the least sensitive, to the pressure of o-cresol in soil. Mussel meal can be recommended as a biostimulator of soil fertility. It also eliminated the negative effect of o-cresol on its biological activity.


Four types of attenuation of phenol and cresols in microcosms under simulated marine conditions: A kinetic study

Yuejie Wang, Fanping Meng, Yufei Lin, Weiyan Duan, Qunqun Liu
PMID: 28719879   DOI: 10.1016/j.chemosphere.2017.07.045

Abstract

Phenol, o-cresol, m-cresol, and p-cresol were selected to conduct microcosm experiments to examine their attenuation under simulated marine conditions, aiming at estimating natural attenuation and the contribution of oxidation, photolysis, biodegradation, and volatilisation to total attenuation of phenol and three cresols in the marine environment. The development of attenuation in microcosms showed the relevance of the pseudo-first-order kinetic for all phenols. The half-lives of phenol, o-cresol, m-cresol, and p-cresol attenuation under optimal conditions were 7.9, 4.3, 5.3, and 4.4 d, respectively. Attenuation kinetics was proposed to analyse the natural attenuation of phenol and cresols. The leading attenuation type of phenol, o-cresol, and p-cresol was volatilisation, and the attenuation rate constants (K
) were 0.0356, 0.0687, and 0.0710 d
. Photolysis (K
: 0.0584 d
) was the major attenuation type for m-cresol. Biodegradation of phenol (K
: 0.0021 d
) and m-cresol (K
: 0.0049 d
) were extremely inhibited. The rank between the contributions of the four types of attenuation to total attenuation differed between phenol and the three cresols. The attenuation kinetics proposed in this study possibly demonstrated the attenuation of the phenol and cresols in microcosm. This new reaction kinetics can be used in the analysis of natural attenuation of chemical substances.


Non-target evaluation of contaminants in honey bees and pollen samples by gas chromatography time-of-flight mass spectrometry

E Hakme, A Lozano, M M Gómez-Ramos, M D Hernando, A R Fernández-Alba
PMID: 28679151   DOI: 10.1016/j.chemosphere.2017.06.089

Abstract

This work presents a non-targeted screening approach for the detection and quantitation of contaminants in bees and pollen, collected from the same hive, by GC-EI-ToF-MS. It consists of a spectral library datasets search using a compound database followed by a manual investigation and analytical standard confirmation together with semi-quantitation purposes. Over 20% of the compounds found automatically by the library search could not be confirmed manually. This number of false positive detections was mainly a consequence of an inadequate ion ratio criterion (±30%), not considered in the automatic searching procedure. Eight compounds were detected in bees and pollen. They include insecticides/acaricides (chlorpyrifos, coumaphos, fluvalinate-tau, chlorfenvinphos, pyridaben, and propyl cresol) at a concentration range of 1-1207 μg kg
, herbicides (oxyfluorfen) at a concentration range of 212-1773 μg kg
and a growth regulator hormone (methoprene). Some compounds were detected only in pollen; such as herbicides (clomazone), insecticides/acaricides and fungicides used to control Varroa mites as benzylbenzoate, bufencarb, allethrin, permethrin, eugenol and cyprodinil. Additional compounds were detected only in bees: flamprop-methyl, 2-methylphenol (2-49 μg kg
) and naphthalene (1-23 μg kg
). The proposed method presents important advantages as it can avoid the use of an unachievable number of analytical standards considered target compounds "a priori" but not present in the analyzed samples.


Detoxification of pulping black liquor with Pleurotus ostreatus or recombinant Pichia pastoris followed by CuO/TiO

Claudia M Rivera-Hoyos, Edwin D Morales-Álvarez, Juanita Abelló-Esparza, Daniel F Buitrago-Pérez, Nicolás Martínez-Aldana, Juan C Salcedo-Reyes, Raúl A Poutou-Piñales, Aura M Pedroza-Rodríguez
PMID: 29472555   DOI: 10.1038/s41598-018-21597-2

Abstract

Cellulose-pulping requires chemicals such as Cl
, ClO
, H
O
, and O
. The black liquor (BL) generated exhibits a high chemical oxygen demand (COD), five-day biochemical oxygen demand (BOD
), and chlorophenol content, along with an augmented colour and increased pH. BL is often discharged into water bodies, where it has a negative impact on the environment. Towards that end, laccases are of great interest for bioremediation, since they can degrade aromatic and non-aromatic compounds while reducing O
to water instead of H
O
. As such, we evaluated Pleurotus ostreatus and Pichia pastoris (which produces rPOXA 1B laccase) in the treatment of synthetic BL (SBL) in an "in vitro" modified Kraft process followed by CuO/TiO
/visible light photocatalysis. Treating SBL with P. ostreatus viable biomass (VB) followed by CuO/TiO
/visible light photocatalysis resulted in 80.3% COD removal and 70.6% decolourisation. Toxic compounds such as 2-methylphenol, 4-methylphenol, and 2-methoxyphenol were eliminated. Post-treated SBL exhibited low phytotoxicity, as evidenced by a Lactuca sativa L seed germination index (GI) > 50%. Likewise, SBL treatment with P. pastoris followed by VB/CuO/TiO
/visible light photocatalysis resulted in 63.7% COD removal and 46% decolourisation. Moreover, this treatment resulted in the elimination of most unwanted compounds, with the exception of 4-chlorophenol. The Lactuca sativa L seed GI of the post-treated SBL was 40%, indicating moderate phytotoxicity.


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